molecular formula C11H12FN3OS B6471100 3-[(5-fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol CAS No. 2640959-59-5

3-[(5-fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B6471100
CAS No.: 2640959-59-5
M. Wt: 253.30 g/mol
InChI Key: BOCLKPOGTRSSGF-UHFFFAOYSA-N
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Description

This compound features a 5-fluoropyrimidin-2-yl group attached via an amino linkage to a propan-1-ol backbone substituted with a thiophene ring.

Properties

IUPAC Name

3-[(5-fluoropyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c12-8-6-14-11(15-7-8)13-4-3-9(16)10-2-1-5-17-10/h1-2,5-7,9,16H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLKPOGTRSSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C11_{11}H12_{12}FN3_3OS
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : 3-[(5-fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol

Medicinal Chemistry

Anticancer Activity : The fluoropyrimidine component is known for its role in cancer therapy, particularly in the development of chemotherapeutic agents that target rapidly dividing cells. Studies have indicated that compounds with similar structures can inhibit DNA synthesis and induce apoptosis in cancer cells.

Antimicrobial Properties : The presence of the thiophene ring enhances the compound's ability to interact with various biological targets, potentially leading to antimicrobial effects. Research has shown that thiophene derivatives exhibit significant antibacterial and antifungal activities.

Drug Development

The unique combination of the fluoropyrimidine and thiophene moieties allows for the exploration of this compound as a lead structure in drug design. Its ability to interact with specific enzymes or receptors can be leveraged to develop new therapeutics targeting diseases such as cancer and bacterial infections.

Biochemical Research

Research indicates that compounds like this compound can serve as useful probes in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Their structural features may facilitate binding to specific biological targets, providing insights into cellular mechanisms.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various fluoropyrimidine derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, researchers synthesized several thiophene-containing compounds and assessed their antimicrobial properties against common pathogens. The findings demonstrated that compounds similar to the target molecule showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs differ in the substituents on the amino group and the stereochemistry of the propan-1-ol backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Weight logP (Predicted) Biological Role/Application Key References
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol -NHCH₃ 171.26 1.2 Duloxetine intermediate (SNRI)
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol -NHCH₃ (R-configuration) 171.26 1.2 Duloxetine impurity
3-[(1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol -[1,2,4]triazolo-pyrimidine 178.2 1.8 Fragment-based crystallography
3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol -NH-(5-F-pyrimidin-2-yl) ~210.2* 2.1* Hypothesized kinase inhibition N/A (Inferred)

*Estimated based on structural additions (fluorine and pyrimidine contribute +38.0 g/mol and +75.1 g/mol, respectively).

Key Observations:
  • Lipophilicity : The pyrimidine ring increases logP, improving membrane permeability but possibly reducing aqueous solubility.
  • Stereochemistry: The (S)-enantiomer of methylamino analogs is pharmacologically active in Duloxetine, while the (R)-form is an impurity . Stereochemical control is critical for efficacy.
Challenges:
  • The fluoropyrimidine group may require specialized building blocks (e.g., 5-fluoropyrimidin-2-amine), increasing synthetic complexity.
  • Enantioselective synthesis would necessitate chiral catalysts or enzymatic methods, as seen in Duloxetine intermediate production .

Q & A

Basic: What synthetic routes are commonly used to prepare 3-[(5-fluoropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol?

Answer:
The synthesis typically involves sequential functionalization of the propan-1-ol backbone. A plausible route includes:

Thiophene attachment : Reacting 1-(thiophen-2-yl)propan-1-ol with a halogenating agent (e.g., PBr₃) to introduce a leaving group (e.g., bromide) at the alcohol position.

Nucleophilic substitution : Substituting the bromide with 5-fluoropyrimidin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is often required to isolate the product, given the structural complexity and potential byproducts .

Advanced: How can researchers optimize reaction yields for the amination step in the synthesis?

Answer:
Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated coupling may enhance cross-coupling efficiency between the thiophene-propanol intermediate and 5-fluoropyrimidin-2-amine .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility and reaction kinetics. Microwave-assisted synthesis can reduce reaction time .
  • Monitoring intermediates : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies thiophene (δ 6.8–7.5 ppm for aromatic protons) and pyrimidine (δ 8.3–8.8 ppm for fluorinated ring) signals. ¹⁹F NMR confirms fluorine presence (δ -120 to -125 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~265.08 g/mol).
  • FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹) and amine (1650–1700 cm⁻¹) functional groups .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:

  • Dynamic effects : Fluorine’s electronegativity may cause anisotropic effects, splitting nearby proton signals. Use 2D NMR (COSY, HSQC) to assign coupling networks .
  • Conformational analysis : Molecular modeling (e.g., DFT calculations) predicts rotameric states of the propanol chain, explaining observed splitting .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystalline material is obtainable .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • Enzyme inhibition : Screen against kinases or fluoropyrimidine-targeted enzymes (e.g., thymidylate synthase) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Solubility testing : Measure logP values (e.g., shake-flask method) to guide pharmacokinetic studies .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral HPLC for R/S isomers) .
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and statistical tools (e.g., ANOVA) .

Basic: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories in GROMACS) to assess binding affinity .

Advanced: How can metabolic stability be evaluated during preclinical development?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or defluorinated metabolites .

Basic: What are the key storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Light sensitivity : Protect from UV exposure using amber vials due to thiophene/pyrimidine photoreactivity .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent ratios, temperature) via response surface methodology .

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